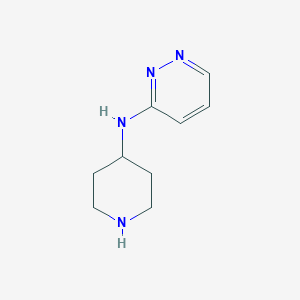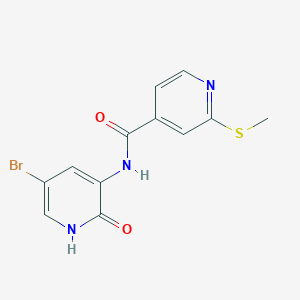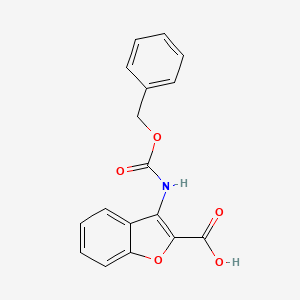
3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid, also known as PBF-2, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PBF-2 belongs to the class of benzofuran carboxylic acid derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid involves its ability to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation and cell proliferation. Activation of PPARγ by 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid leads to the upregulation of genes involved in apoptosis, neuroprotection, and immune modulation.
Biochemical and Physiological Effects:
3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of oxidative stress and inflammation in the brain, and modulation of the immune response. 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid has also been shown to regulate glucose and lipid metabolism, which may have implications for the treatment of metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid in lab experiments is its ability to selectively activate the PPARγ pathway, which allows for the study of specific biological processes related to glucose and lipid metabolism, inflammation, and cell proliferation. However, one limitation of using 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid is its potential toxicity, as high doses of 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid have been shown to induce liver damage in animal studies.
Direcciones Futuras
There are several future directions for the study of 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid, including the development of more potent and selective PPARγ agonists, the investigation of 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid's potential therapeutic applications in metabolic disorders such as diabetes and obesity, and the exploration of 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid's ability to modulate the immune response in the context of autoimmune diseases. Additionally, further studies are needed to investigate the potential toxicity of 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid and to determine safe dosages for therapeutic applications.
Métodos De Síntesis
3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzoic acid with various reagents such as thionyl chloride, triethylamine, and methyl phenyl carbonate. The resulting intermediate product is then reacted with an amine derivative, such as phenylalanine methyl ester, in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, to yield 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid.
Aplicaciones Científicas De Investigación
3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid has been studied for its potential therapeutic applications in various scientific fields, including cancer research, neurology, and immunology. In cancer research, 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, through the activation of caspase enzymes. In neurology, 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid has been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain. In immunology, 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-(phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-16(20)15-14(12-8-4-5-9-13(12)23-15)18-17(21)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXACIYDCDJBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(OC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

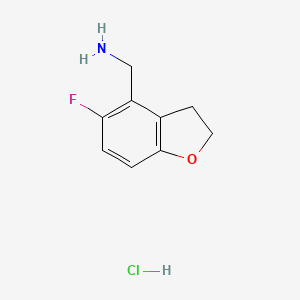
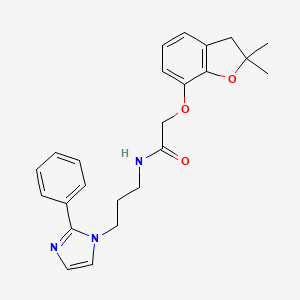
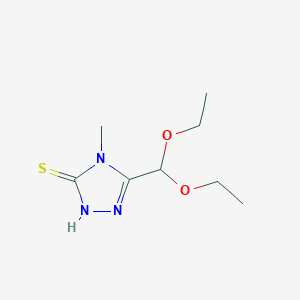
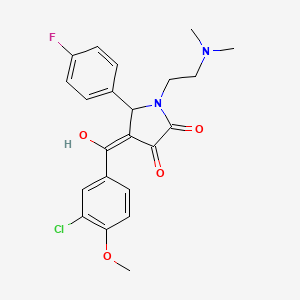
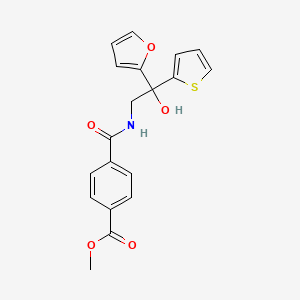
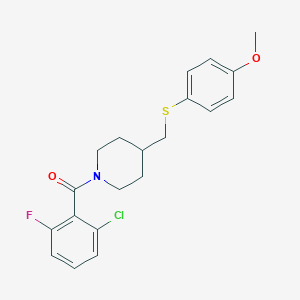
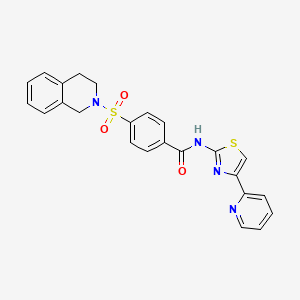
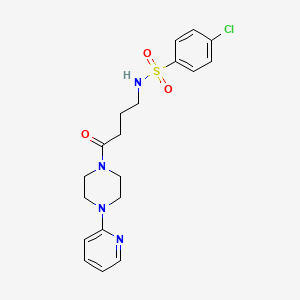
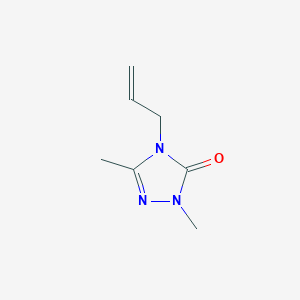
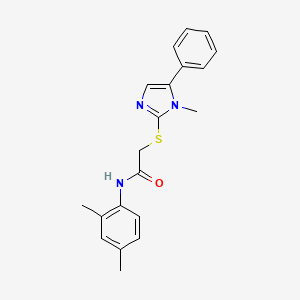
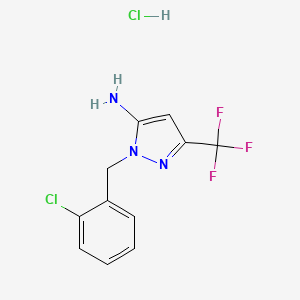
![N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3010412.png)
